methyl 4-{[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)carbonyl]amino}benzoate
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Overview
Description
Scientific Research Applications
Innovative Synthesis Techniques
Innovative methods for synthesizing 3,4-dihydro-2H-benzo[1,4]oxazines, which are related to the target compound, have been explored. These methods involve starting materials like 2-aminophenol and aim to develop new approaches for creating compounds with applications in biology and medicine (詹淑婷, 2012).
Corrosion Inhibition
A new benzoxazin derivative, specifically methyl 3-(2-oxo-2H-1,4-benzoxazin-3-yl) propanoate, was synthesized and evaluated as a corrosion inhibitor for carbon steel in acidic solution. This compound demonstrated good inhibition efficiency, which increases with concentration, highlighting its potential as an environmentally friendly corrosion inhibitor (Hachama et al., 2016).
N-Phthaloylation Reagent
Methyl 2-((succinimidooxy)carbonyl)benzoate (MSB), a compound closely related to the target chemical, has been described as an efficient reagent for N-phthaloylation of amino acids and derivatives. This highlights its utility in organic synthesis, particularly for modifying amino acids and peptides without inducing racemization (Casimir et al., 2002).
Optical Storage Applications
The compound nitrophenyl 4-((2-((2-methyl-1-oxo-2-propenyl)oxy)ethyl)oxy)benzoate was synthesized and investigated for its potential in reversible optical storage. This research indicates the potential of such benzoxazin derivatives in advanced materials science, particularly in creating materials with photoinduced birefringence (Meng et al., 1996).
Mechanism of Action
Mode of Action
The exact mode of action of “methyl 4-{[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)carbonyl]amino}benzoate” is currently unknown . It’s known that the compound’s structure allows it to exist in both trans and cis isomers , which could potentially influence its interaction with its targets.
Future Directions
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 4-{[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)carbonyl]amino}benzoate involves the reaction of 4-aminobenzoic acid with 2-amino-3,4-dihydro-2H-1,4-benzoxazin-3-one followed by acylation with methyl 4-chlorobenzoate and subsequent reduction of the carbonyl group to form the final product.", "Starting Materials": [ "4-aminobenzoic acid", "2-amino-3,4-dihydro-2H-1,4-benzoxazin-3-one", "methyl 4-chlorobenzoate", "reducing agent (e.g. sodium borohydride)" ], "Reaction": [ "Step 1: 4-aminobenzoic acid is reacted with 2-amino-3,4-dihydro-2H-1,4-benzoxazin-3-one in the presence of a coupling agent (e.g. EDCI/HOBt) to form the intermediate 4-{[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)carbonyl]amino}benzoic acid.", "Step 2: The intermediate is then acylated with methyl 4-chlorobenzoate in the presence of a base (e.g. triethylamine) to form the ester intermediate.", "Step 3: The carbonyl group in the ester intermediate is reduced to a methylene group using a reducing agent (e.g. sodium borohydride) to form the final product, methyl 4-{[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)carbonyl]amino}benzoate." ] } | |
1226449-48-4 | |
Molecular Formula |
C25H22N4O4S |
Molecular Weight |
474.54 |
IUPAC Name |
1-[[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-[(4-methylphenyl)methyl]thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C25H22N4O4S/c1-3-32-20-7-5-4-6-18(20)23-26-21(33-27-23)15-28-19-12-13-34-22(19)24(30)29(25(28)31)14-17-10-8-16(2)9-11-17/h4-13H,3,14-15H2,1-2H3 |
InChI Key |
VDNNKWDQAAVQOS-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)CC5=CC=C(C=C5)C)SC=C4 |
solubility |
not available |
Origin of Product |
United States |
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